Desethylene Aripiprazole
説明
Desethylene Aripiprazole is a compound with the molecular formula C21H25Cl2N3O2 . It is also known by its CAS number 1216394-63-6 . The molecular weight of this compound is 422.3 g/mol .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 10 rotatable bonds .科学的研究の応用
Pharmacological Profile and Potential Applications
Desethylene aripiprazole is a metabolite of aripiprazole, an atypical antipsychotic with a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. This pharmacodynamic activity is believed to contribute to its clinical efficacy and tolerability in treating psychiatric disorders, such as schizophrenia and bipolar disorder, with a lower incidence of side effects commonly associated with other antipsychotics, such as extrapyramidal symptoms and metabolic disturbances. The unique mechanism of action of aripiprazole, including its metabolism to this compound, may offer insights into novel therapeutic applications beyond its current indications.
Potential in Substance Use Disorders
Emerging research suggests that the pharmacological action of aripiprazole and its metabolites, including this compound, may extend to the treatment of substance use disorders. The partial agonist activity at dopamine D2 receptors, a key pathway involved in addiction and reward processing, suggests a potential role in normalizing dopamine neurotransmission in substance dependence. Studies have highlighted aripiprazole's candidacy for treating various substance dependencies, including alcohol, cocaine, and nicotine use, indicating a broader therapeutic potential that may encompass this compound as part of the pharmacological intervention (Brunetti et al., 2012).
Therapeutic Role in Neurodevelopmental and Neurocognitive Disorders
In addition to its established use in mood and psychotic disorders, aripiprazole, and potentially its metabolites like this compound, have been explored for their effectiveness in neurodevelopmental and neurocognitive disorders. Notably, aripiprazole has been approved for the treatment of irritability and aggression in children and adolescents with autism spectrum disorder, underscoring its safety and efficacy in a pediatric population. The broad receptor profile of aripiprazole may contribute to its therapeutic effects in managing behavioral symptoms associated with autism, suggesting a possible area of application for its metabolites in similar conditions (Rizzo & Pavone, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows this compound to modulate dopamine levels in key brain pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .
Result of Action
The action of this compound results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .
生化学分析
Biochemical Properties
Desethylene Aripiprazole, like its parent compound Aripiprazole, is believed to interact with various enzymes, proteins, and other biomolecules. As a potent partial D₂ agonist, Aripiprazole works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor
Cellular Effects
This compound is likely to have significant effects on various types of cells and cellular processes. For instance, Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It also has effects on cell-protective mechanisms and neurite growth
Molecular Mechanism
It is known that Aripiprazole, as a potent partial D₂ agonist, works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . This compound is likely to have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on Aripiprazole have shown that its effects can change over time
Dosage Effects in Animal Models
Studies on Aripiprazole have shown that it can have different effects at different dosages
Metabolic Pathways
It is known that Aripiprazole is primarily metabolized by the cytochrome P450 (CYP) 3A4 and CYP2D6 enzyme systems . This compound is likely to be metabolized by similar pathways.
Transport and Distribution
It is known that Aripiprazole has extensive extravascular distribution and more than 99% of Aripiprazole and dehydro-aripiprazole (the main active metabolite of Aripiprazole) is bound to plasma protein . This compound is likely to have a similar pattern of transport and distribution.
特性
IUPAC Name |
7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRMMVXVCMXLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717926 | |
Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216394-63-6 | |
Record name | Desethylene aripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHYLENE ARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。